molecular formula C7H11F3O2 B1397940 Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate CAS No. 1802338-28-8

Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate

Cat. No. B1397940
M. Wt: 184.16 g/mol
InChI Key: WOXLAOFIBHMNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate is an organic building block that can be used in the synthesis of a variety of pharmaceutical compounds . It belongs to the class of esters and is commonly used in various fields such as medical research, environmental research, and industrial research.


Molecular Structure Analysis

The molecular formula of Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate is C7H11F3O2. It has an average mass of 184.156 Da and a monoisotopic mass of 184.071121 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate, such as its melting point, boiling point, density, and toxicity information, can be found on various chemical databases .

Scientific Research Applications

1. Application in Agrochemical and Pharmaceutical Industries

  • Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using “Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Application in Synthesis of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic Acid

  • Summary of the Application : A novel amidase from Burkholderia phytofirmans ZJB-15079 was demonstrated to be capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The whole cell catalysis of 200 g/L 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide by Escherichia coli harboring the amidase resulted in 44% yield and an enantiomeric excess (eep) of 95% within 10 min .

Safety And Hazards

When handling Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Dust formation should be avoided and adequate ventilation should be ensured. Ingestion and inhalation should be avoided. Containers should be kept tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c1-4-12-5(11)6(2,3)7(8,9)10/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXLAOFIBHMNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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